molecular formula C19H27N3O B7517846 N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide

Cat. No. B7517846
M. Wt: 313.4 g/mol
InChI Key: HHYVNUXEEDGMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) 1 and JAK2. It was first synthesized by Cytopia Research in 2006 as a potential therapeutic agent for myeloproliferative neoplasms (MPNs), a group of blood disorders characterized by the overproduction of blood cells.

Mechanism of Action

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide inhibits JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This pathway plays a critical role in the regulation of hematopoiesis, immune function, and inflammation. Dysregulation of JAK-STAT signaling has been implicated in the pathogenesis of MPNs and other diseases. By inhibiting JAK1 and JAK2, N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide disrupts this pathway and reduces the production of abnormal blood cells.
Biochemical and Physiological Effects:
N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of cytokine-induced JAK-STAT signaling, reduction of splenomegaly and leukocytosis, and improvement of anemia and thrombocytopenia. N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic efficacy.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide is its specificity for JAK1 and JAK2, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it a convenient therapeutic option for patients. However, N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has some limitations as well. It has a relatively short half-life, which may require frequent dosing, and it may cause myelosuppression and other adverse effects.

Future Directions

There are several potential future directions for research on N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in MPNs. Another area is the investigation of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide in other diseases, such as autoimmune disorders and solid tumors. Additionally, further studies are needed to understand the long-term safety and efficacy of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide in clinical use.

Synthesis Methods

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide involves a multi-step process that includes the reaction of 1-benzylpiperazine with cyclohexene and subsequent acylation with 4-chloro-3-nitrobenzoic acid. The resulting intermediate is reduced to the corresponding amine and then acylated with 2-bromoethylamine hydrobromide to yield N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of MPNs, including polycythemia vera, essential thrombocythemia, and myelofibrosis. In preclinical studies, N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has been shown to inhibit JAK1 and JAK2 signaling pathways, which are known to be dysregulated in MPNs. N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has also demonstrated anti-inflammatory and immunomodulatory effects, suggesting its potential use in the treatment of autoimmune diseases.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c23-19(20-12-11-17-7-3-1-4-8-17)22-15-13-21(14-16-22)18-9-5-2-6-10-18/h2,5-7,9-10H,1,3-4,8,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYVNUXEEDGMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide

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